3-(4-Nitrophenyl)-1,2,5-oxadiazole
Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-(4-Nitrophenyl)-1,2,5-oxadiazole” were not found, there are related studies on the synthesis of compounds with similar structures . For instance, the synthesis of “1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine” has been described by one-pot three-component reaction .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been extensively studied . This reaction is considered a benchmark to assess the activity of nanostructured materials .Scientific Research Applications
Synthesis and Characterization
- S-substituted Derivatives Synthesis : A series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol was synthesized, originating from 3-nitrobenzoic acid. These compounds were analyzed using spectroscopic methods like IR, 1H-NMR, and EI-MS (Aziz‐ur‐Rehman et al., 2013).
- Mesogenic Materials : New mesogenic series based on 1,3,4-oxadiazole with a nitro terminal group, displaying different liquid crystalline mesophases, were synthesized and characterized using FT-IR, 1H-NMR, and differential scanning calorimetry (Abboud et al., 2017).
Biological and Pharmacological Applications
- Antibacterial Activity : Certain synthesized oxadiazole derivatives exhibited significant antibacterial activity against both gram-negative and gram-positive bacteria, including strains like E. coli and S. aureus (Jafari et al., 2017).
- CNS Depressant Activity : Substituted diphenyl-1,3,4-oxadiazole derivatives were evaluated for central nervous system depressant activity, showing promising results in antidepressant, anticonvulsant, and antianxiety activities (Singh et al., 2012).
Material Science and Engineering
- Corrosion Inhibition : The use of oxadiazoles in corrosion inhibition for mild steel in hydrochloric acid was explored, showing varying degrees of effectiveness based on the specific oxadiazole compound used (Lagrenée et al., 2001).
- Nonlinear Optical Properties : Oxadiazoles were investigated for their potential in nonlinear optical materials, demonstrating significant second-order molecular nonlinearity, which is crucial for the design of efficient nonlinear optical materials (Mashraqui et al., 2004).
Miscellaneous Applications
- Energetic Materials : The integration of oxadiazole skeletons in high explosives was studied, aiming to balance energy and safety in energetic materials. One compound demonstrated overall performance comparable to RDX but with superior safety features (Yan et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
3-(4-nitrophenyl)-1,2,5-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-5-9-14-10-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPJDGNMENQNRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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